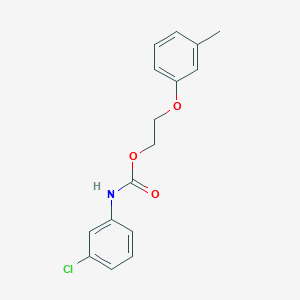![molecular formula C20H22ClN3O3 B4879973 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-chlorophenyl)acetamide](/img/structure/B4879973.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-chlorophenyl)acetamide, commonly known as BPCA, is a chemical compound that has been studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of BPCA is not fully understood, but it is believed to act through multiple pathways. In neuroscience, BPCA has been shown to modulate the activity of neurotransmitter systems, including the cholinergic and glutamatergic systems. In oncology, BPCA has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases. In immunology, BPCA has been shown to inhibit the activity of transcription factors involved in the production of pro-inflammatory cytokines, such as NF-κB.
Biochemical and Physiological Effects:
BPCA has been shown to have various biochemical and physiological effects in animal models. In neuroscience, BPCA has been shown to enhance cognitive function and to reduce the production of reactive oxygen species, which can damage neurons. In oncology, BPCA has been shown to induce apoptosis, or programmed cell death, in cancer cells. In immunology, BPCA has been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammatory diseases.
Advantages and Limitations for Lab Experiments
BPCA has several advantages for lab experiments, including its high purity, solubility in water and organic solvents, and stability under various conditions. However, BPCA also has limitations, including its low bioavailability and potential toxicity at high doses.
Future Directions
There are several future directions for the study of BPCA. In neuroscience, further research is needed to understand the potential therapeutic applications of BPCA for neurodegenerative diseases, such as Alzheimer's disease. In oncology, further research is needed to understand the potential anti-tumor properties of BPCA and to develop more effective delivery methods. In immunology, further research is needed to understand the potential anti-inflammatory properties of BPCA and to develop more specific inhibitors of pro-inflammatory cytokine production.
Conclusion:
In conclusion, BPCA is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. The synthesis of BPCA involves the reaction of 2-chloro-N-(2-chlorophenyl)acetamide with 1,3-benzodioxole-5-carbaldehyde and 1-piperazinecarboxylic acid in the presence of a catalyst. BPCA has been shown to have neuroprotective effects, anti-tumor properties, and anti-inflammatory properties in animal models. However, further research is needed to fully understand the potential therapeutic applications of BPCA and to develop more effective delivery methods.
Synthesis Methods
The synthesis of BPCA involves the reaction of 2-chloro-N-(2-chlorophenyl)acetamide with 1,3-benzodioxole-5-carbaldehyde and 1-piperazinecarboxylic acid in the presence of a catalyst. The reaction yields BPCA as a white crystalline solid, which can be purified through recrystallization.
Scientific Research Applications
BPCA has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and immunology. In neuroscience, BPCA has been shown to have neuroprotective effects and to enhance cognitive function in animal models. In oncology, BPCA has been studied for its potential anti-tumor properties, as it has been shown to inhibit the growth of cancer cells in vitro. In immunology, BPCA has been studied for its potential anti-inflammatory properties, as it has been shown to reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-16-3-1-2-4-17(16)22-20(25)13-24-9-7-23(8-10-24)12-15-5-6-18-19(11-15)27-14-26-18/h1-6,11H,7-10,12-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQVUFWAXQWKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4879896.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B4879907.png)
![methyl 2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4879911.png)
![ethyl [5-(3,5-dichloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4879912.png)


![diallyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4879934.png)
![N-(5-chloro-2-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4879936.png)

![4-[2-(3,4-dimethoxyphenyl)ethyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4879945.png)
![5,5'-[2-(4-nitrophenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole)](/img/structure/B4879961.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4879966.png)
![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4879978.png)
![1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide](/img/structure/B4879980.png)